9H-Carbazole-3-carbaldéhyde

Vue d'ensemble

Description

9H-carbazole-3-carbaldéhyde : est un composé organique appartenant à la famille des carbazoles. Les carbazoles sont des composés aromatiques hétérocycliques contenant de l'azote. Ce composé est connu pour ses activités biologiques significatives, notamment ses propriétés anticancéreuses. Il est souvent utilisé dans la recherche scientifique en raison de sa structure chimique et de sa réactivité uniques.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of organic semiconductors and light-emitting diodes.

Biology and Medicine:

- Exhibits significant anticancer activity, particularly against melanoma cells by reactivating the p53 pathway .

- Shows cytotoxic activity against various tumor cell lines, including lung cancer cells .

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of photovoltaic materials and dye-sensitized solar cells .

Mécanisme D'action

Target of Action

The primary target of 9H-Carbazole-3-carbaldehyde is the p53 pathway . p53, a major tumor suppressor, is frequently mutated in many cancers, and up to 84% of human melanomas harbor wild-type p53 . This makes it an ideal target for melanoma therapy .

Mode of Action

9H-Carbazole-3-carbaldehyde interacts with its target by reactivating the p53 pathway . It has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It increases cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . Further investigations revealed that it also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .

Pharmacokinetics

Its significant cytotoxic activity in a variety of tumor cell lines, especially against h1299 and smmc-7721 lung cancer cells, suggests it has a degree of bioavailability .

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This significantly and selectively suppresses the growth of melanoma cells without affecting normal human melanocytes . It also enhances cell apoptosis and reduces cell proliferation .

Action Environment

It’s worth noting that the compound’s effectiveness may be influenced by factors such as the genetic makeup of the cells (eg, BRAF mutation status) and the presence of other signaling molecules (eg, p38-MAPK and JNK) .

Analyse Biochimique

Biochemical Properties

9H-Carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with several biomolecules, including the tumor suppressor protein p53. The compound has been shown to enhance the phosphorylation of p53 at Ser15, which is crucial for its activation. This interaction leads to the upregulation of caspase activities, promoting apoptosis in melanoma cells . Additionally, 9H-Carbazole-3-carbaldehyde interacts with the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further contributing to its pro-apoptotic effects .

Cellular Effects

The effects of 9H-Carbazole-3-carbaldehyde on various cell types and cellular processes are profound. In melanoma cells, it induces apoptosis and senescence through the activation of the p53 pathway . This compound selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human primary melanocytes . The upregulation of caspase activities and the activation of the p38-MAPK and JNK pathways are key mechanisms through which 9H-Carbazole-3-carbaldehyde exerts its effects on cell function .

Molecular Mechanism

At the molecular level, 9H-Carbazole-3-carbaldehyde exerts its effects primarily through the activation of the p53 signaling pathway. The compound enhances the phosphorylation of p53 at Ser15, leading to its activation and subsequent induction of apoptosis and senescence in melanoma cells . Additionally, 9H-Carbazole-3-carbaldehyde activates the p38-MAPK and JNK pathways, which are essential for its pro-apoptotic effects . The combination of these molecular interactions results in the selective suppression of melanoma cell growth without affecting normal melanocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Carbazole-3-carbaldehyde have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 9H-Carbazole-3-carbaldehyde maintains its pro-apoptotic effects over extended periods, with no evident toxic effects on normal tissues . The temporal stability of the compound ensures its sustained efficacy in inducing apoptosis and reducing cell proliferation in melanoma cells .

Dosage Effects in Animal Models

The effects of 9H-Carbazole-3-carbaldehyde vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits melanoma growth by inducing apoptosis and senescence . At higher doses, there may be potential toxic or adverse effects, although studies have not reported significant toxicity in normal tissues . The dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

9H-Carbazole-3-carbaldehyde is involved in several metabolic pathways, particularly those related to apoptosis and cell proliferation. The compound interacts with enzymes and cofactors involved in the p53 signaling pathway, leading to the activation of caspases and the induction of apoptosis . Additionally, 9H-Carbazole-3-carbaldehyde affects metabolic flux and metabolite levels, contributing to its overall pro-apoptotic effects .

Transport and Distribution

Within cells and tissues, 9H-Carbazole-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target cells, where it exerts its pro-apoptotic effects . The efficient transport and distribution of 9H-Carbazole-3-carbaldehyde are crucial for its therapeutic efficacy in melanoma treatment .

Subcellular Localization

The subcellular localization of 9H-Carbazole-3-carbaldehyde plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules such as p53 . Post-translational modifications and targeting signals ensure the precise localization of 9H-Carbazole-3-carbaldehyde, enhancing its pro-apoptotic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Synthèse à partir du carbazole : Une méthode courante implique la réaction du carbazole avec le bromoéthane en présence d'hydroxyde de potassium pour donner du 9-éthyl-9H-carbazole.

Réaction avec les thiosemicarbazides : Le 9-éthyl-9H-carbazole-3-carbaldéhyde peut réagir avec les 4-arylthiosemicarbazides en présence d'acide acétique comme catalyseur.

Méthodes de production industrielle : La production industrielle du 9H-carbazole-3-carbaldéhyde implique généralement une synthèse à grande échelle utilisant les méthodes ci-dessus, optimisées pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le 9H-carbazole-3-carbaldéhyde peut subir des réactions d'oxydation pour former divers dérivés oxydés.

Réduction : Il peut être réduit pour former les alcools correspondants ou d'autres formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du groupe aldéhyde, pour former une variété de dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les réactifs de Grignard ou les composés organolithium sont couramment utilisés.

Principaux produits formés :

Oxydation : Dérivés oxydés tels que les acides carboxyliques.

Réduction : Alcools et autres formes réduites.

Substitution : Divers dérivés carbazoliques substitués.

Applications de recherche scientifique

Chimie :

- Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

- Employé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes.

Biologie et médecine :

- Présente une activité anticancéreuse significative, en particulier contre les cellules de mélanome en réactivant la voie p53 .

- Affiche une activité cytotoxique contre diverses lignées de cellules tumorales, y compris les cellules de cancer du poumon .

Industrie :

- Utilisé dans la production de colorants et de pigments.

- Appliqué dans le développement de matériaux photovoltaïques et de cellules solaires à sensibilisation par colorant .

Mécanisme d'action

L'activité anticancéreuse du this compound est principalement due à sa capacité à réactiver la voie p53 dans les cellules cancéreuses. Cette réactivation conduit à une augmentation de l'apoptose et à une réduction de la prolifération cellulaire. Le composé améliore la phosphorylation de p53 en Ser15, ce qui est crucial pour sa fonction de suppresseur tumoral . De plus, il influence d'autres voies telles que p38-MAPK et la kinase N-terminale de c-Jun (JNK), contribuant à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

Composés similaires :

9-éthyl-9H-carbazole-3-carbaldéhyde : Similaire en structure mais avec un groupe éthyle sur l'atome d'azote.

6-((4-(diphénylamino)phényl)éthynyl)-9-éthyl-9H-carbazole-3-carbaldéhyde : Contient des groupes fonctionnels supplémentaires qui améliorent ses propriétés optiques.

Unicité :

- Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans la recherche et les applications industrielles.

9H-carbazole-3-carbaldéhyde : se distingue par sa réactivité spécifique et son activité biologique, en particulier sa capacité à cibler sélectivement les cellules cancéreuses sans affecter les cellules normales.

Activité Biologique

9H-Carbazole-3-carbaldehyde is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by empirical data and case studies.

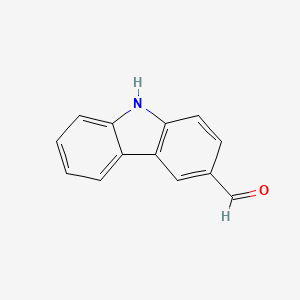

Chemical Structure

The molecular structure of 9H-Carbazole-3-carbaldehyde can be represented as follows:

- Molecular Formula : C13H9N

- Molecular Weight : 195.22 g/mol

This compound features a carbazole backbone with an aldehyde functional group, which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that 9H-Carbazole-3-carbaldehyde exhibits potent antimicrobial properties against various bacterial and fungal strains.

Key Findings:

- Inhibition of Bacillus cereus : The compound showed an IC50 value of 10.9 μM against Bacillus cereus, indicating strong antibacterial activity .

- Comparative Efficacy : In studies comparing various carbazole derivatives, 9H-Carbazole-3-carbaldehyde was noted for its effectiveness against Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics .

Table 1: Antimicrobial Activity of 9H-Carbazole-3-carbaldehyde

| Microorganism | IC50 (μM) | Reference |

|---|---|---|

| Bacillus cereus | 10.9 | |

| E. coli | Not specified but significant activity reported | |

| C. albicans | Moderate activity noted |

Anticancer Activity

The anticancer potential of 9H-Carbazole-3-carbaldehyde is also noteworthy. It has been isolated from Lansium parasiticum, a plant known for its medicinal properties.

Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study:

In a recent study, 9H-Carbazole-3-carbaldehyde was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, showcasing its potential as an anticancer agent .

Other Biological Activities

Beyond antimicrobial and anticancer effects, 9H-Carbazole-3-carbaldehyde has shown promise in other areas:

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its therapeutic potential.

- Anti-inflammatory Effects : Some research suggests that it may play a role in reducing inflammation, although further studies are needed to confirm these effects.

Propriétés

IUPAC Name |

9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOHOGDAJPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333418 | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51761-07-0 | |

| Record name | Carbazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51761-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-CARBAZOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | 9H-Carbazole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9H-Carbazole-3-carbaldehyde?

A1: 9H-Carbazole-3-carbaldehyde has a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol. []

Q2: Are there any characteristic spectroscopic features of 9H-Carbazole-3-carbaldehyde?

A2: Yes, 9H-Carbazole-3-carbaldehyde displays characteristic peaks in various spectroscopic analyses. Studies using UV-Vis spectroscopy reveal three main absorption peaks between 240 nm and 400 nm, indicating π–π and n–π electron transitions. [] This compound also shows distinct peaks in 1H NMR, 13C NMR, and FT-IR analyses, confirming its structure. [, , , , ]

Q3: Has the stability of 9H-Carbazole-3-carbaldehyde been investigated under different conditions?

A3: While specific stability studies under various conditions are limited in the provided research, thermogravimetric analysis (TGA) has been conducted on 9H-Carbazole-3-carbaldehyde derivatives. This analysis provides insights into their thermal stability and decomposition patterns. [, ]

Q4: Has 9H-Carbazole-3-carbaldehyde been incorporated into any specific materials or formulations?

A4: The provided research primarily focuses on the synthesis, characterization, and biological activity of 9H-Carbazole-3-carbaldehyde and its derivatives. Although its incorporation into specific materials hasn't been extensively explored, some studies describe its use in synthesizing fluorescent probes [], dyes/photosensitizers [], and compounds with potential applications in organic electronics. []

Q5: How do structural modifications of 9H-Carbazole-3-carbaldehyde affect its biological activity?

A5: Research indicates that introducing different substituents on the carbazole ring system of 9H-Carbazole-3-carbaldehyde can significantly impact its biological activity. For example, introducing a cyanoacetic acid group enhances its photosensitizing properties. [] Additionally, studies on carbazole-based α-aminophosphonates, synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated varying antiproliferative activity against different cancer cell lines depending on the amine substituent. []

Q6: What is the role of the aldehyde group in the biological activity of 9H-Carbazole-3-carbaldehyde?

A6: The aldehyde group plays a crucial role in the reactivity and biological activity of 9H-Carbazole-3-carbaldehyde. It participates in various chemical reactions, such as Knoevenagel condensation [] and Schiff base formation, [, ] which are essential for developing derivatives with diverse biological activities.

Q7: What in vitro and in vivo studies have been conducted on 9H-Carbazole-3-carbaldehyde and its derivatives?

A7: Research demonstrates the anti-inflammatory and antimicrobial potential of 9H-Carbazole-3-carbaldehyde derivatives. [] Studies have explored their inhibitory effects against key inflammatory mediators like TNF-α and IL-6 in LPS-induced human PBMCs. [] Furthermore, some derivatives exhibited potent antimicrobial activity against bacteria like Bacillus cereus and Staphylococcus aureus. [] Other investigations demonstrated the antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde in human melanoma cells by reactivating the p53 pathway. []

Q8: Have computational methods been applied to study 9H-Carbazole-3-carbaldehyde?

A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optical properties of 9H-Carbazole-3-carbaldehyde and its derivatives. [, , , , ] These studies provide insights into their molecular geometries, electronic transitions, and potential for applications in optoelectronic devices. Molecular docking simulations have also been employed to investigate the interactions of 9H-carbazole-3-carbaldehyde derivatives with biological targets such as the peripheral benzodiazepine receptor (PBR), providing insights into their potential anticancer activity. []

Q9: What analytical methods are commonly used to characterize 9H-Carbazole-3-carbaldehyde and its derivatives?

A9: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to characterize the structure of 9H-Carbazole-3-carbaldehyde and its derivatives. [, , , , ] These methods provide detailed information about the compound's structure, purity, and properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.